Methyl 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate
Overview
Description
Methyl 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate typically involves the reaction of 4-methylpiperazine with a pyrimidine derivative. One common method involves the nucleophilic substitution of a halogenated pyrimidine with 4-methylpiperazine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available starting materials. The process may include steps such as halogenation, nucleophilic substitution, and esterification. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, thiols, and alkoxides to form substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation can produce N-oxides or other oxidized forms .
Scientific Research Applications
Methyl 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic benefits.
Materials Science: The compound is explored for its use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Used in the treatment of schizophrenia and related psychoses.
®-5-Chloro-N- [4- (4-methylpiperazin-1-yl)phenyl]-N′- [ (tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine mesylate: Investigated for its potential therapeutic applications.
Uniqueness
Its combination of a pyrimidine core with a piperazine moiety imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
methyl 4-methyl-2-(4-methylpiperazin-1-yl)pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9-10(11(17)18-3)8-13-12(14-9)16-6-4-15(2)5-7-16/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCNDNBCZAERBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)OC)N2CCN(CC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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